Cas no 1569308-91-3 (Ethyl 3-Amino-5-fluoroisonicotinate)

Ethyl 3-Amino-5-fluoroisonicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-Amino-5-fluoroisonicotinate
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- Inchi: 1S/C8H9FN2O2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2,10H2,1H3
- InChI Key: OJXUFGKRZBLAMM-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1C(=O)OCC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- XLogP3: 1
- Topological Polar Surface Area: 65.2
Ethyl 3-Amino-5-fluoroisonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029002135-250mg |
Ethyl 3-Amino-5-fluoroisonicotinate |
1569308-91-3 | 95% | 250mg |
1,048.60 USD | 2021-06-08 | |
Alichem | A029002135-500mg |
Ethyl 3-Amino-5-fluoroisonicotinate |
1569308-91-3 | 95% | 500mg |
1,701.85 USD | 2021-06-08 | |
Alichem | A029002135-1g |
Ethyl 3-Amino-5-fluoroisonicotinate |
1569308-91-3 | 95% | 1g |
2,981.85 USD | 2021-06-08 |
Ethyl 3-Amino-5-fluoroisonicotinate Related Literature
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Peng Chen Nanoscale, 2010,2, 1474-1479
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on Ethyl 3-Amino-5-fluoroisonicotinate
Ethyl 3-Amino-5-fluoroisonicotinate (CAS No. 1569308-91-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-Amino-5-fluoroisonicotinate, identified by its unique chemical identifier CAS No. 1569308-91-3, represents a significant compound in the realm of pharmaceutical chemistry. This intermediate plays a pivotal role in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The presence of both amino and fluoro substituents in its structure imparts distinct reactivity and binding properties, making it a valuable building block for drug development.
The structural motif of Ethyl 3-Amino-5-fluoroisonicotinate is derived from isonicotinic acid, a well-known scaffold in medicinal chemistry. The introduction of a fluorine atom at the 5-position enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, the amino group at the 3-position provides a site for further functionalization, enabling the creation of more complex pharmacophores. These features have garnered considerable attention from researchers exploring novel therapeutic agents.
Recent advancements in computational chemistry have highlighted the potential of Ethyl 3-Amino-5-fluoroisonicotinate as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. By leveraging the unique electronic properties of this compound, scientists have been able to design molecules that selectively inhibit specific kinases, thereby reducing side effects and improving therapeutic outcomes.
In addition to its applications in kinase inhibition, Ethyl 3-Amino-5-fluoroisonicotinate has shown promise in the treatment of neurological conditions. Studies have demonstrated its ability to modulate neurotransmitter systems, particularly those involving glutamate and GABA. The fluorine atom's ability to enhance binding affinity has been particularly useful in developing compounds that interact with these receptors with high specificity. This has opened up new avenues for treating conditions such as epilepsy and chronic pain.
The synthesis of Ethyl 3-Amino-5-fluoroisonicotinate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. These techniques not only ensure the quality of the intermediate but also pave the way for scalable production processes. The growing demand for this compound underscores its importance in pharmaceutical manufacturing.
Industrial applications of Ethyl 3-Amino-5-fluoroisonicotinate extend beyond academic research. Pharmaceutical companies have integrated this intermediate into their drug discovery pipelines, recognizing its versatility and utility. The ability to modify its structure allows for the rapid screening of thousands of potential drug candidates. This has led to several preclinical candidates entering clinical trials, demonstrating its significance in modern drug development.
The environmental impact of producing Ethyl 3-Amino-5-fluoroisonicotinate is another critical consideration. Efforts are underway to optimize synthetic routes to minimize waste and reduce energy consumption. Green chemistry principles are being applied to develop more sustainable methods, ensuring that the production of this valuable intermediate aligns with global sustainability goals. Such initiatives not only benefit the environment but also enhance cost-effectiveness and regulatory compliance.
Future research directions for Ethyl 3-Amino-5-fluoroisonicotinate include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to develop synergistic treatments that offer enhanced efficacy and reduced resistance profiles. Additionally, investigating its role in emerging therapeutic areas such as precision medicine and gene therapy could unlock new possibilities for treating complex diseases.
In conclusion, Ethyl 3-Amino-5-fluoroisonicotinate (CAS No. 1569308-91-3) is a multifaceted compound with far-reaching implications in pharmaceutical chemistry. Its unique structural features make it an indispensable tool for designing novel drugs targeting neurological and inflammatory disorders. As research continues to uncover new applications and synthetic strategies, this intermediate will undoubtedly remain at the forefront of medicinal chemistry innovation.
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